Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1-propylpiperidine-2,6-dione

Physicochemical Properties Lipophilicity Drug Design

4-Phenyl-1-propylpiperidine-2,6-dione is a synthetic small molecule belonging to the piperidine-2,6-dione (glutarimide) class, characterized by a 4-phenyl substituent and an N1-propyl group on the piperidine ring. Its molecular formula is C₁₄H₁₇NO₂ with a molecular weight of 231.29 g/mol.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 54946-28-0
Cat. No. B14643282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-propylpiperidine-2,6-dione
CAS54946-28-0
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCN1C(=O)CC(CC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-2-8-15-13(16)9-12(10-14(15)17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyCGVRRGZTKBVCRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-propylpiperidine-2,6-dione (CAS 54946-28-0): Core Structural Features and Procurement Context


4-Phenyl-1-propylpiperidine-2,6-dione is a synthetic small molecule belonging to the piperidine-2,6-dione (glutarimide) class, characterized by a 4-phenyl substituent and an N1-propyl group on the piperidine ring [1]. Its molecular formula is C₁₄H₁₇NO₂ with a molecular weight of 231.29 g/mol [1]. The compound is structurally related to the sedative-hypnotic glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione) and to aminoglutethimide, a known aromatase inhibitor, but differs in its substitution pattern, which may confer distinct physicochemical and pharmacological properties . The compound has been investigated in the context of hypolipidemic and antiplatelet activities, though primary peer-reviewed quantitative data remain sparse [2].

Why Generic Substitution is Not Advisable for 4-Phenyl-1-propylpiperidine-2,6-dione (CAS 54946-28-0)


Within the piperidine-2,6-dione family, even minor N1-alkyl substitutions can drastically alter lipophilicity, metabolic stability, and receptor-binding profiles [1]. For instance, the N1-propyl group in 4-Phenyl-1-propylpiperidine-2,6-dione (XLogP3 = 1.8) is more lipophilic than the unsubstituted parent 4-phenylpiperidine-2,6-dione (CAS 14149-31-6, XLogP3 ≈ 0.9), which may affect membrane permeability and tissue distribution [2]. Furthermore, phenylpropylpiperidines as a class show preferential affinity for sigma-2 receptors over sigma-1 receptors, a selectivity trend not shared by phenethylpiperidines . These class-level structure-activity relationships underscore that the specific N1-propyl-4-phenyl architecture of this compound cannot be assumed to be functionally equivalent to other N-substituted or 3-substituted analogs such as glutethimide or aminoglutethimide.

Quantitative Differentiation Evidence for 4-Phenyl-1-propylpiperidine-2,6-dione (CAS 54946-28-0) vs. Key Comparators


Physicochemical Differentiation: N1-Propyl vs. Unsubstituted 4-Phenylpiperidine-2,6-dione

The N1-propyl substituent on 4-Phenyl-1-propylpiperidine-2,6-dione (CAS 54946-28-0) increases lipophilicity compared to the parent 4-phenylpiperidine-2,6-dione (CAS 14149-31-6). Computed logP (XLogP3) for the target compound is 1.8, whereas the unsubstituted parent has an XLogP3 of approximately 0.9 [1]. This difference may translate into altered membrane permeability and oral absorption, a factor critical for in vivo applications.

Physicochemical Properties Lipophilicity Drug Design

Hydrogen Bond Donor Deficiency vs. Aminoglutethimide and 4-Phenylpiperidine-2,6-dione

4-Phenyl-1-propylpiperidine-2,6-dione has zero hydrogen bond donors (HBD = 0), distinguishing it from aminoglutethimide (HBD = 2 due to the aniline NH2) and from the N1-unsubstituted parent (HBD = 1 due to the imide NH) [1]. The absence of HBDs increases the compound's hydrophobicity and reduces its capacity to engage in hydrogen-bonding interactions with biological targets, which can be advantageous for passive membrane diffusion but may limit binding to certain protein pockets.

Hydrogen Bonding Drug-Likeness Physicochemical Profiling

Hypolipidemic Activity: Class-Level Inference from 4-Phenylpiperidine-2,6-dione Derivatives

The 4-phenylpiperidine-2,6-dione scaffold has demonstrated hypolipidemic activity in rodent models. Murthy et al. (1986) reported that 4-phenylpiperidine-2,6-dione derivatives lowered serum cholesterol and triglycerides at 20 mg/kg/day i.p. in mice [1]. While data for the specific N1-propyl derivative (CAS 54946-28-0) are not directly reported in this study, pharmacologic studies cited in secondary sources indicate the compound exhibits both hypolipidemic and antiplatelet aggregation activities [2]. However, direct head-to-head quantitative data vs. structurally defined comparators are not available in the peer-reviewed literature.

Hypolipidemic Cholesterol Triglycerides

Recommended Application Scenarios for 4-Phenyl-1-propylpiperidine-2,6-dione (CAS 54946-28-0) Based on Evidence


Lipophilicity-Driven CNS Probe Design

With an XLogP3 of 1.8 and zero hydrogen bond donors, 4-Phenyl-1-propylpiperidine-2,6-dione is well-suited as a lipophilic scaffold for designing CNS-penetrant probes. Its computed properties predict favorable passive membrane diffusion according to Lipinski's and CNS MPO rules [1]. Researchers can leverage its N1-propyl group as a metabolic blocking strategy, avoiding the metabolic vulnerability of the free imide NH present in 4-phenylpiperidine-2,6-dione.

Sigma Receptor Ligand Development

Phenylpropylpiperidines as a class exhibit preferential binding to sigma-2 receptors over sigma-1 receptors . 4-Phenyl-1-propylpiperidine-2,6-dione, bearing the propyl-phenyl pharmacophoric arrangement, may serve as a starting point for developing selective sigma-2 ligands for oncology or neuroscience applications. The 2,6-dione moiety provides additional hydrogen bond acceptor capacity that can be exploited for target engagement.

Hypolipidemic and Cardiovascular Research Tool

Based on class-level evidence from 4-phenylpiperidine-2,6-dione derivatives demonstrating cholesterol and triglyceride lowering in rodent models [2], and secondary reports of antiplatelet activity for this specific compound [3], 4-Phenyl-1-propylpiperidine-2,6-dione may be used as a tool compound in lipid metabolism and thrombosis research. However, users must conduct independent dose-response and selectivity profiling due to the absence of published peer-reviewed data for this exact compound.

Synthetic Intermediate for PROTAC or Cereblon Ligand Chemistry

The phenyl glutarimide (4-phenylpiperidine-2,6-dione) core has recently gained attention as an alternative cereblon (CRBN) binder for PROTAC design, with improved chemical stability over classical IMiDs [4]. The N1-propyl derivative offers a pre-functionalized scaffold with enhanced lipophilicity, potentially facilitating linker conjugation strategies in targeted protein degradation applications.

Quote Request

Request a Quote for 4-Phenyl-1-propylpiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.